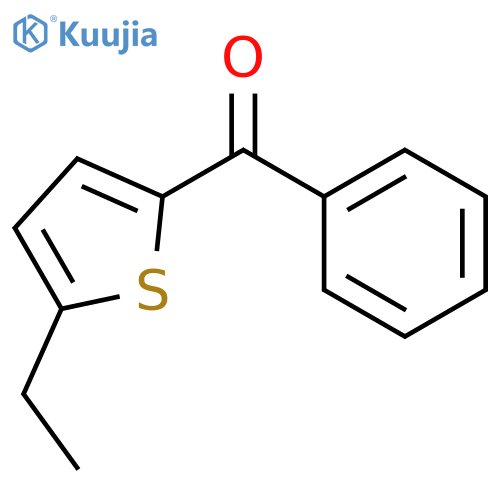Cas no 6933-26-2 ((5-ethylthiophen-2-yl)(phenyl)methanone)
5-エチルチオフェン-2-イル(フェニル)メタノンは、有機合成中間体として重要なチオフェン系芳香族ケトン化合物です。分子構造中のチオフェン環とベンゾフェノン骨格が特徴で、電子供与性のエチル基を有することから、優れた電子特性を示します。医薬品や有機電子材料の合成前駆体として有用であり、特に有機半導体や発光材料の開発において、分子設計の柔軟性を提供します。高い熱安定性と反応性を兼ね備えており、精密有機合成における多段階反応に適しています。結晶性が良好なため、純度管理が容易という特長もあります。

6933-26-2 structure
商品名:(5-ethylthiophen-2-yl)(phenyl)methanone
(5-ethylthiophen-2-yl)(phenyl)methanone 化学的及び物理的性質
名前と識別子
-
- Methanone, (5-ethyl-2-thienyl)phenyl-
- (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[(thiophen-3-yl)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Decarboxyticarcillin
- TICARCILLIN IMPURITY A
- Decarboxytiaprofenic acid
- TIAPROFENIC ACID IMPURITY A [EP IMPURITY]
- 5-ethyl-2-benzoylthiophene
- (5-ethylthiophen-2-yl)(phenyl)methanone
- (5-ethyl-2-thienyl)(phenyl)methanone
- 2-Benzoyl-5-ethylthiophene
- (5-ethylthiophen-2-yl)-phenylmethanone
- Q27133391
- Z385421752
- Tiaprofenic acid impurity A [EP]
- (5-Ethylthiophen-2-yl)phenylmethanone
- DTXSID201311478
- AKOS008124651
- UNII-4S66YGH9EQ
- EN300-83271
- G27477
- CHEBI:64706
- Epitope ID:167708
- (5-Ethyl-2-thienyl)phenylmethanone
- CS-0262566
- 6933-26-2
- 4S66YGH9EQ
- SCHEMBL1943035
-
- インチ: InChI=1S/C13H12OS/c1-2-11-8-9-12(15-11)13(14)10-6-4-3-5-7-10/h3-9H,2H2,1H3
- InChIKey: KRUFIFKRFHMKHL-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC=C(S1)C(=O)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 216.06096
- どういたいしつりょう: 216.061
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 45.3A^2
じっけんとくせい
- PSA: 17.07
(5-ethylthiophen-2-yl)(phenyl)methanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-83271-0.05g |
(5-ethylthiophen-2-yl)(phenyl)methanone |
6933-26-2 | 95.0% | 0.05g |
$67.0 | 2025-03-21 | |
| Enamine | EN300-83271-0.25g |
(5-ethylthiophen-2-yl)(phenyl)methanone |
6933-26-2 | 95.0% | 0.25g |
$143.0 | 2025-03-21 | |
| Enamine | EN300-83271-0.5g |
(5-ethylthiophen-2-yl)(phenyl)methanone |
6933-26-2 | 95.0% | 0.5g |
$225.0 | 2025-03-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP1086 |
6933-26-2 | 50MG |
¥2703.82 | 2023-01-06 | |||
| TRC | B441910-1g |
2-Benzoyl-5-ethylthiophene |
6933-26-2 | 1g |
$ 800.00 | 2023-09-08 | ||
| Aaron | AR00FFXG-1g |
TICARCILLIN IMPURITY A |
6933-26-2 | 95% | 1g |
$421.00 | 2025-01-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | -50mg |
Ticarcillin impurity A |
6933-26-2 | 50mg |
¥2195.24 | 2023-09-09 | ||
| 1PlusChem | 1P00FFP4-2.5g |
TICARCILLIN IMPURITY A |
6933-26-2 | 95% | 2.5g |
$756.00 | 2025-02-27 | |
| 1PlusChem | 1P00FFP4-10g |
TICARCILLIN IMPURITY A |
6933-26-2 | 95% | 10g |
$1595.00 | 2024-04-22 | |
| Aaron | AR00FFXG-10g |
TICARCILLIN IMPURITY A |
6933-26-2 | 95% | 10g |
$1730.00 | 2023-12-13 |
(5-ethylthiophen-2-yl)(phenyl)methanone 関連文献
-
Sandra Michaud,Guillaume Bordeau,Valérie Sartor,Jose Luis Bourdelande,Jordi Hernando,Gonzalo Guirado,Nadia Chouini-Lalanne RSC Adv. 2015 5 68595
6933-26-2 ((5-ethylthiophen-2-yl)(phenyl)methanone) 関連製品
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
